Cas no 1246374-97-9 (Alteminostat)

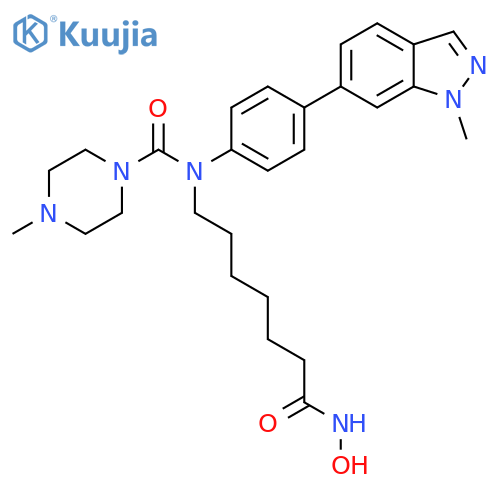

Alteminostat structure

商品名:Alteminostat

Alteminostat 化学的及び物理的性質

名前と識別子

-

- Alteminostat

- 1FM6TS1M0G

- N-(7-(hydroxyamino)-7-oxoheptyl)-4-methyl-N-(4-(1-methyl-1H-indazol-6-yl)phenyl)piperazine-1-carboxamide

- Alteminostat [INN]

- 1-Piperazinecarboxamide, N-(7-(hydroxyamino)-7-oxoheptyl)-4-methyl-N-(4-(1-methyl-1H-indazol-6-yl)phenyl)-

- G17901

- AKOS040746545

- alteminostatum

- HY-109109

- CHEMBL5314954

- ALTEMINOSTAT [WHO-DD]

- N-[7-(hydroxyamino)-7-oxoheptyl]-4-methyl-N-[4-(1-methylindazol-6-yl)phenyl]piperazine-1-carboxamide

- MS-29156

- SCHEMBL475365

- CS-0077704

- CKD-581

- UNII-1FM6TS1M0G

- 1246374-97-9

- CKD581

-

- インチ: 1S/C27H36N6O3/c1-30-15-17-32(18-16-30)27(35)33(14-6-4-3-5-7-26(34)29-36)24-12-10-21(11-13-24)22-8-9-23-20-28-31(2)25(23)19-22/h8-13,19-20,36H,3-7,14-18H2,1-2H3,(H,29,34)

- InChIKey: YEQGPOVCXMZUBT-UHFFFAOYSA-N

- ほほえんだ: O=C(N(C1C=CC(C2=CC=C3C=NN(C)C3=C2)=CC=1)CCCCCCC(NO)=O)N1CCN(C)CC1

計算された属性

- せいみつぶんしりょう: 492.28488903g/mol

- どういたいしつりょう: 492.28488903g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 36

- 回転可能化学結合数: 9

- 複雑さ: 708

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 93.9

- 疎水性パラメータ計算基準値(XlogP): 2.8

Alteminostat 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| MedChemExpress | HY-109109-10mg |

Alteminostat |

1246374-97-9 | 98.66% | 10mg |

¥7000 | 2024-05-24 | |

| MedChemExpress | HY-109109-5mg |

Alteminostat |

1246374-97-9 | 98.66% | 5mg |

¥4500 | 2024-05-24 | |

| Ambeed | A1483382-10mg |

N-(7-(Hydroxyamino)-7-oxoheptyl)-4-methyl-N-(4-(1-methyl-1H-indazol-6-yl)phenyl)piperazine-1-carboxamide |

1246374-97-9 | 98% | 10mg |

$1077.0 | 2024-04-25 | |

| MedChemExpress | HY-109109-25mg |

Alteminostat |

1246374-97-9 | 98.66% | 25mg |

¥14800 | 2023-08-31 | |

| 1PlusChem | 1P01X71E-10mg |

Alteminostat |

1246374-97-9 | 98% | 10mg |

$838.00 | 2024-07-10 | |

| Ambeed | A1483382-5mg |

N-(7-(Hydroxyamino)-7-oxoheptyl)-4-methyl-N-(4-(1-methyl-1H-indazol-6-yl)phenyl)piperazine-1-carboxamide |

1246374-97-9 | 98% | 5mg |

$693.0 | 2024-04-25 | |

| 1PlusChem | 1P01X71E-50mg |

Alteminostat |

1246374-97-9 | 98% | 50mg |

$2955.00 | 2024-07-10 | |

| 1PlusChem | 1P01X71E-25mg |

Alteminostat |

1246374-97-9 | 98% | 25mg |

$1730.00 | 2024-07-10 | |

| 1PlusChem | 1P01X71E-100mg |

Alteminostat |

1246374-97-9 | 98% | 100mg |

$5187.00 | 2024-07-10 | |

| MedChemExpress | HY-109109-1mg |

Alteminostat |

1246374-97-9 | 98.66% | 1mg |

¥2045 | 2024-05-24 |

Alteminostat 関連文献

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

1246374-97-9 (Alteminostat) 関連製品

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1246374-97-9)Alteminostat

清らかである:99%/99%/99%

はかる:1mg/5mg/10mg

価格 ($):284.0/624.0/969.0